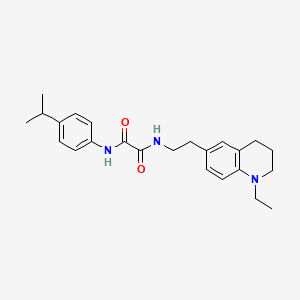
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N4O3 with a molecular weight of 410.5 g/mol. The compound features a tetrahydroquinoline moiety which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 955774-68-2 |
The biological activity of this compound may be attributed to its interaction with specific biological targets such as receptors or enzymes involved in various biochemical pathways. The tetrahydroquinoline structure is known for its ability to modulate neurotransmitter systems and has been explored for its neuroprotective properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the tetrahydroquinoline structure have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
Research has suggested that oxalamide derivatives possess antimicrobial properties. Compounds with similar structures have been tested against bacteria and fungi, demonstrating significant inhibition zones in agar diffusion tests.
Case Studies
- Study on Cytotoxic Effects : A study evaluated the cytotoxicity of tetrahydroquinoline derivatives on human cancer cell lines. Results indicated that certain derivatives led to a reduction in cell viability by over 60% at concentrations of 10 µM after 48 hours of treatment.
- Antimicrobial Screening : In another study, an oxalamide derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that compounds in this class may cause organ damage upon prolonged exposure and are harmful if ingested .
属性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-4-27-15-5-6-20-16-18(7-12-22(20)27)13-14-25-23(28)24(29)26-21-10-8-19(9-11-21)17(2)3/h7-12,16-17H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXRCBZBZSPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














